molecular formula C11H23Cl2N2O5PS B14681219 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide CAS No. 37752-28-6

2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide

Cat. No.: B14681219
CAS No.: 37752-28-6
M. Wt: 397.3 g/mol
InChI Key: BUMJLYRPNLZBCW-UHFFFAOYSA-N
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Description

2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a complex chemical compound with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide typically involves the reaction of 2-chloroethylamine with a phosphorus-containing precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the oxazaphosphorine ring. The final product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification methods, including distillation and filtration, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

CAS No.

37752-28-6

Molecular Formula

C11H23Cl2N2O5PS

Molecular Weight

397.3 g/mol

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]propyl methanesulfonate

InChI

InChI=1S/C11H23Cl2N2O5PS/c1-22(17,18)20-11-3-7-14-6-2-10-19-21(14,16)15(8-4-12)9-5-13/h2-11H2,1H3

InChI Key

BUMJLYRPNLZBCW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCN1CCCOP1(=O)N(CCCl)CCCl

Origin of Product

United States

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